molecular formula C20H18N2O2 B14416861 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL CAS No. 81288-63-3

2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL

Cat. No.: B14416861
CAS No.: 81288-63-3
M. Wt: 318.4 g/mol
InChI Key: PTLOXNUUOKJONO-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL is a complex organic compound that belongs to the class of naphthoimidazoles. This compound features a naphthalene ring fused to an imidazole ring, with a methoxyphenyl group attached. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with naphthoquinone to form an intermediate, which is then cyclized with ammonium acetate to yield the naphthoimidazole core. The final step involves the reduction of the imidazole ring to introduce the ethan-1-OL group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the methoxy group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced imidazole compounds, and substituted aromatic compounds.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]: Shares the methoxyphenyl group but differs in the core structure.

    2-(2-Methoxyphenyl)ethylamine: Contains the methoxyphenyl group but lacks the naphthoimidazole core.

Uniqueness

2-[2-(4-Methoxyphenyl)-3H-naphtho[1,2-D]imidazol-3-YL]ethan-1-OL is unique due to its fused naphthoimidazole structure, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

81288-63-3

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)benzo[e]benzimidazol-3-yl]ethanol

InChI

InChI=1S/C20H18N2O2/c1-24-16-9-6-15(7-10-16)20-21-19-17-5-3-2-4-14(17)8-11-18(19)22(20)12-13-23/h2-11,23H,12-13H2,1H3

InChI Key

PTLOXNUUOKJONO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2CCO)C=CC4=CC=CC=C43

Origin of Product

United States

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